6-Undecanol

Description

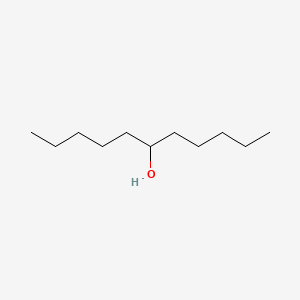

Structure

3D Structure

Properties

IUPAC Name |

undecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIXBBGRHOUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178370 | |

| Record name | Undecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23708-56-7 | |

| Record name | 6-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23708-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023708567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-UNDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Undecanol chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 6-Undecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a secondary fatty alcohol, possesses distinct chemical and physical properties stemming from its unique molecular structure. This technical guide provides a comprehensive overview of this compound, detailing its structural identifiers, physicochemical properties, and relevant experimental protocols. The information presented is intended to support research and development activities in chemistry and drug development by offering a consolidated resource on this specific aliphatic alcohol.

Chemical Structure and Identification

This compound, also known as diamyl carbinol, is a secondary alcohol where a hydroxyl group is attached to the sixth carbon atom of an eleven-carbon undecane chain.[1][2] This structure results in a chiral center at the C-6 position.

A logical diagram illustrating the key structural identifiers for this compound is provided below.

Caption: Key structural identifiers for this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| IUPAC Name | undecan-6-ol | - | [2][3] |

| Synonyms | Diamyl carbinol, Undecanol-6 | - | [1][2] |

| CAS Number | 23708-56-7 | - | [1][4] |

| Molecular Formula | C11H24O | - | [1][2][4] |

| Molecular Weight | 172.31 | g/mol | [1][3][4] |

| SMILES | CCCCCC(O)CCCCC | - | [1][5] |

| InChIKey | YBIXBBGRHOUVBB-UHFFFAOYSA-N | - | [1][2] |

| Physical Properties | |||

| Melting Point | 24 - 26 | °C | [5][6] |

| Boiling Point | 227 - 231 | °C | [5][6] |

| Density | 0.829 | g/mL | [5] |

| Refractive Index | 1.433 | - | [5] |

| Vapor Pressure | 0.013 | mmHg @ 25°C (est.) | [6] |

| Flash Point | 94.0 | °C (est.) | [6] |

| Solubility & Partitioning | |||

| Water Solubility | 49.73 (est.) | mg/L @ 25°C | [6] |

| Log P (Octanol/Water) | 3.508 - 4.249 (est.) | - | [1][6] |

Experimental Protocols

Synthesis of this compound from Undecan-6-one

A common method for the synthesis of this compound is the reduction of undecan-6-one using a reducing agent such as sodium borohydride.[4]

Methodology:

-

Reaction Setup: Dissolve 1 equivalent of undecan-6-one (e.g., 15 g) in a mixture of methanol (25 ml) and tetrahydrofuran (THF, 150 ml).[4]

-

Reduction: Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of sodium borohydride (e.g., 4.9 g) portion-wise to the stirred solution.[4]

-

Reaction Progression: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.[4]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The Rf value for the product is approximately 0.5.[4]

-

Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl, 100 ml).[4]

-

Workup and Extraction:

-

Purification: Combine all organic layers and concentrate under reduced pressure to yield the final product, which should be a white solid. A reported yield for this method is 93%.[4]

The workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Purification Techniques

For higher purity, standard techniques for alcohol purification can be employed. These include:

-

Vacuum Distillation: Effective for separating liquids with high boiling points.

-

Fractional Crystallization: This method involves repeated crystallization from the molten state and is suitable for solid compounds like this compound at room temperature.

Analytical Methods

The identity and purity of this compound can be confirmed using several analytical techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching of the alcohol group.[2][7]

-

Gas Chromatography (GC): To determine the purity of the sample and for quantitative analysis.[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[7]

Biological Activity and Potential Applications

While specific research on the biological activity of this compound is limited, its isomers, such as 1-undecanol and 2-undecanol, have demonstrated notable biological effects.

-

Antimicrobial Properties: Long-chain fatty alcohols are known for their antibacterial activities.[8] 1-Undecanol, for instance, exhibits bactericidal and membrane-damaging activity against Staphylococcus aureus.[8] Similarly, 2-undecanol has shown activity against various bacteria, yeasts, and molds.[9] It is plausible that this compound may possess similar antimicrobial properties due to its amphipathic nature, which could allow it to disrupt microbial cell membranes.[10]

-

Antifungal and Nematicidal Activity: 2-undecanol has also been reported to have activity against the root-knot nematode Meloidogyne incognita and various fungi.[9] This suggests potential applications for this compound in agriculture or as a topical antifungal agent.

-

Flavor and Fragrance: Some undecanols are used as flavoring ingredients in foods and have floral or citrus-like odors.

Further research is required to elucidate the specific biological signaling pathways and mechanisms of action for this compound.

Conclusion

This compound is a secondary alcohol with well-defined structural and physicochemical properties. Standard organic synthesis protocols, particularly the reduction of its corresponding ketone, allow for its efficient preparation. While direct biological data is scarce, the known antimicrobial and other biological activities of its isomers suggest that this compound is a compound of interest for further investigation in drug development and other scientific fields. This guide provides a foundational resource to facilitate such research.

References

- 1. This compound (CAS 23708-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C11H24O | CID 32045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound, 23708-56-7 [thegoodscentscompany.com]

- 7. This compound [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

6-Undecanol: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Undecanol, a secondary fatty alcohol with growing interest in various scientific and industrial fields. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, and applications, presented in a clear and accessible format for technical audiences.

Chemical Identity and Synonyms

This compound is chemically identified as a secondary alcohol where the hydroxyl group is attached to the sixth carbon of an undecane chain.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Unit | Source |

| Melting Point | 24 - 26 | °C | [3][5] |

| Boiling Point | 227 - 229 | °C | [3] |

| 117 - 118 | °C | at 16 mmHg[5] | |

| Density | 0.83 | g/cm³ | [5] |

| Flash Point | 94 | °C | (est.)[3] |

| Vapor Pressure | 0.013 | mmHg | at 25 °C (est.)[3] |

| Water Solubility | 49.73 | mg/L | at 25 °C (est.)[3] |

| logP (o/w) | 4.249 | (est.)[3] | |

| Refractive Index | 1.4374 | [5] |

Experimental Protocols

Synthesis of this compound from Undecan-6-one

A common laboratory-scale synthesis of this compound involves the reduction of undecan-6-one. The following protocol is a detailed methodology for this conversion.[1]

Materials:

-

Undecan-6-one (15 g, 1 eq.)

-

Methanol (MeOH, 25 ml)

-

Tetrahydrofuran (THF, 150 ml)

-

Sodium borohydride (4.9 g, 1.5 eq.)

-

Saturated Ammonium Chloride (NH₄Cl) solution (100 ml)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous Magnesium Sulfate (or similar drying agent)

Procedure:

-

Dissolve 15 g of undecan-6-one in a mixture of 25 ml of methanol and 150 ml of THF in a suitable reaction flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 4.9 g of sodium borohydride to the cooled solution.

-

Remove the ice bath and stir the resulting solution at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% EtOAc in hexane (Rf: 0.5).

-

Upon completion, quench the reaction by carefully adding 100 ml of saturated NH₄Cl solution.

-

Remove the organic solvents (THF and MeOH) under reduced pressure.

-

Partition the resulting crude product between 150 ml of EtOAc and 150 ml of water.

-

Separate the organic layer. Wash the aqueous layer three times with 100 ml of EtOAc each.

-

Combine all organic layers and dry over an anhydrous drying agent.

-

Concentrate the combined organic layers under reduced pressure to yield the final product.

Expected Yield: Approximately 14.0 g (93%) of this compound as a white solid.[1]

Applications and Biological Activity

This compound has a range of applications stemming from its chemical nature as a long-chain fatty alcohol.

Industrial Applications:

-

Flavor and Fragrance: It is used as a flavoring ingredient in foods.[6]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, including surfactants, plasticizers, and lubricants.

-

Cosmetics and Pharmaceuticals: Due to its properties, it finds use in the formulation of cosmetics and as a component in pharmaceutical preparations.

Biological Activity:

-

Antibacterial Properties: While research is ongoing, some studies have indicated that fatty alcohols, including undecanols, possess antibacterial activity. For instance, 1-undecanol has shown bactericidal and membrane-damaging activity against Staphylococcus aureus.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable solid.[4] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area and avoiding sources of ignition.

References

- 1. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H24O | CID 32045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 23708-56-7 [thegoodscentscompany.com]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 6-Undecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Undecanol, a secondary fatty alcohol, holds significant interest across various scientific disciplines, including pheromone research, materials science, and as a chiral building block in pharmaceutical synthesis. Its synthesis can be achieved through several distinct pathways, each offering unique advantages and disadvantages in terms of yield, scalability, and substrate availability. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data analysis, and visual representations of the reaction workflows. The methodologies covered include the reduction of 6-undecanone, Grignard reactions, and catalytic hydrogenation, offering researchers a thorough resource for the selection and implementation of the most suitable synthesis strategy for their specific needs.

Introduction

This compound (CAS No. 23708-56-7) is a C11 secondary alcohol with the hydroxyl group located at the sixth carbon position.[1] Its chemical structure imparts it with properties that are valuable in various applications. It serves as a chemical intermediate in the production of a wide range of compounds.[2] This guide details the most common and effective laboratory-scale methods for the synthesis of this compound, with a focus on providing actionable experimental details and comparative data to aid in methodological selection.

Synthesis Pathways

The synthesis of this compound can be broadly categorized into three main approaches:

-

Reduction of 6-Undecanone: This is a highly efficient and common method that utilizes a ketone precursor.

-

Grignard Reaction: A versatile method for carbon-carbon bond formation, allowing for the construction of the this compound skeleton from smaller carbonyl and organohalide precursors.

-

Catalytic Hydrogenation: An industrially relevant method that employs a catalyst and hydrogen gas to reduce the corresponding ketone.

Reduction of 6-Undecanone

The reduction of the ketone 6-undecanone is a straightforward and high-yielding route to this compound. A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice for laboratory-scale synthesis due to its selectivity and ease of handling.

The necessary precursor, 6-undecanone, can be synthesized via the ketonic decarboxylation of hexanoic acid. This reaction involves the coupling of two carboxylic acid molecules to form a ketone with the elimination of carbon dioxide and water.

This protocol details the reduction of 6-undecanone to this compound using sodium borohydride in a mixed solvent system.

Materials:

-

6-Undecanone

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a 150 ml round-bottom flask, dissolve 15 g of 6-undecanone (1 equivalent) in 25 ml of methanol and 150 ml of THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4.9 g of sodium borohydride (1.5 equivalents) to the solution.

-

Remove the ice bath and stir the resulting solution at room temperature for 2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane (Rf of this compound is approximately 0.5).

-

Upon completion, quench the reaction by carefully adding 100 ml of saturated NH₄Cl solution.

-

Remove the organic solvents under reduced pressure.

-

Partition the resulting crude product between 150 ml of ethyl acetate and 150 ml of water.

-

Separate the organic layer and extract the aqueous layer three times with 100 ml of ethyl acetate each.

-

Combine all organic layers and concentrate under reduced pressure to obtain the product as a white solid.[3]

Quantitative Data: A typical yield for this reaction is approximately 93%.[3]

Grignard Reaction

The Grignard reaction offers a powerful method for constructing the carbon skeleton of this compound. This can be achieved by reacting a Grignard reagent with an appropriate aldehyde. Two primary combinations are feasible:

-

Pentylmagnesium bromide with hexanal.

-

Hexylmagnesium bromide with pentanal.

The following protocol outlines the general procedure for a Grignard synthesis, which can be adapted for the specific synthesis of this compound.

This protocol describes the general steps for the synthesis of a secondary alcohol via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

1-Bromopentane (for pentylmagnesium bromide) or 1-Bromohexane (for hexylmagnesium bromide)

-

Hexanal or Pentanal

-

Iodine crystal (for initiation, optional)

-

Saturated ammonium chloride (NH₄Cl) solution or dilute sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc) or diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: Part A: Preparation of the Grignard Reagent

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

-

Place magnesium turnings in a round-bottom flask.

-

In a separate dropping funnel, prepare a solution of the alkyl bromide (e.g., 1-bromopentane) in anhydrous diethyl ether.

-

Add a small portion of the alkyl bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and/or gentle reflux), a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

Part B: Reaction with the Aldehyde

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of the aldehyde (e.g., hexanal) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

Part C: Workup and Purification

-

Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NH₄Cl or dilute H₂SO₄ to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation under reduced pressure.

Quantitative Data: While a specific yield for the Grignard synthesis of this compound is not readily available in the searched literature, Grignard reactions with simple aldehydes and primary alkyl halides typically proceed in good to excellent yields, often in the range of 60-90%.

Catalytic Hydrogenation of 6-Undecanone

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. For the synthesis of this compound, this involves the reduction of 6-undecanone using hydrogen gas in the presence of a metal catalyst, such as Raney Nickel.

This protocol provides a general procedure for the hydrogenation of a ketone using a Raney Nickel catalyst.

Materials:

-

6-Undecanone

-

Raney Nickel (activated)

-

Ethanol or other suitable solvent

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In the reaction vessel of the hydrogenation apparatus, dissolve 6-undecanone in a suitable solvent like ethanol.

-

Carefully add the activated Raney Nickel catalyst to the solution under an inert atmosphere to prevent ignition of the catalyst in air.

-

Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the desired temperature while stirring vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitor the reaction progress by observing the uptake of hydrogen gas.

-

Once the theoretical amount of hydrogen has been consumed or the reaction ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with solvent to prevent spontaneous combustion.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Quantitative Data: Specific quantitative data for the catalytic hydrogenation of 6-undecanone to this compound is not detailed in the provided search results. However, the hydrogenation of simple aliphatic ketones over Raney Nickel is generally a high-yield reaction.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathways.

| Synthesis Pathway | Starting Material(s) | Key Reagent(s) | Typical Yield (%) | Notes |

| Reduction | 6-Undecanone | Sodium Borohydride | 93% | High yield, mild conditions, readily available reagents.[3] |

| Grignard Reaction | Hexanal & Pentylmagnesium Bromide (or Pentanal & Hexylmagnesium Bromide) | Magnesium, Alkyl Halide | 60-90% (estimated) | Versatile for C-C bond formation; requires anhydrous conditions. |

| Catalytic Hydrogenation | 6-Undecanone | Raney Nickel, H₂ | High (generally) | Scalable, industrially relevant; requires specialized equipment. |

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Overview of the primary synthesis pathways to this compound.

Experimental Workflow: Reduction of 6-Undecanone

Caption: Experimental workflow for the reduction of 6-Undecanone.

Logical Relationship: Grignard Reagent Formation and Reaction

Caption: Logical flow of a Grignard synthesis for a secondary alcohol.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The reduction of 6-undecanone using sodium borohydride stands out as a highly efficient and straightforward method with a documented high yield. The Grignard reaction provides a versatile alternative for constructing the carbon skeleton from smaller, readily available precursors, although it requires stringent anhydrous conditions. For larger-scale production, catalytic hydrogenation of 6-undecanone presents a viable, industrially relevant option. The choice of the optimal synthesis pathway will ultimately depend on the specific requirements of the researcher or organization, including factors such as desired yield, available starting materials, equipment, and scalability. This guide provides the necessary technical details to make an informed decision and to successfully implement the chosen synthetic strategy.

References

The Enigmatic Presence of 6-Undecanol: A Technical Guide to its Natural Occurrence in Plants and Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Undecanol, a secondary fatty alcohol, has been identified as a naturally occurring compound in select plant species. However, its role in the intricate chemical ecology of plants and insects remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailing its presence in specific plant taxa. Despite its confirmed existence, a significant gap persists in the literature regarding its quantitative levels, specific functions, and biosynthetic pathways in these organisms. Similarly, its role as a semiochemical in insects is yet to be established. This document summarizes the available qualitative data, outlines general experimental protocols for the extraction and analysis of long-chain alcohols that can be adapted for this compound, and presents a hypothetical signaling pathway based on the known functions of analogous compounds. This guide aims to serve as a foundational resource to stimulate further research into the biological significance of this compound.

Natural Occurrence of this compound in the Plant Kingdom

Scientific literature has confirmed the presence of this compound in at least two plant species. While these findings establish its natural origin, quantitative data regarding its concentration in various plant tissues is currently unavailable.

Table 1: Documented Natural Occurrence of this compound in Plants

| Kingdom | Family | Genus | Species | Common Name | Reference(s) |

| Plantae | Apiaceae | Angelica | gigas | Giant Angelica | [1] |

| Plantae | Asteraceae | Cichorium | endivia | Endive | [1] |

Further research is critically needed to quantify the abundance of this compound in these plants and to screen a wider range of plant species for its presence. Such data would be invaluable in understanding its potential ecological roles.

Potential Roles and Functions

The specific biological functions of this compound in plants and insects have not been elucidated. However, based on the known roles of other long-chain alcohols and related volatile organic compounds (VOCs), several hypotheses can be formulated.

In Plants

In plants, fatty alcohols can serve as components of cuticular waxes, which form a protective barrier against water loss and external stressors. Volatile alcohols can also act as signaling molecules in plant defense or as attractants for pollinators. For instance, 2-undecanol, a structural isomer, has been implicated in plant defense mechanisms.[2] It is plausible that this compound may possess similar properties, potentially acting as a defense compound against herbivores or pathogens, or as a component of floral scents to attract pollinators.

In Insects

Many long-chain alcohols function as pheromones in insects, mediating behaviors such as mating, aggregation, and trail-following. While there is no direct evidence of this compound acting as an insect pheromone, its structural similarity to known pheromones warrants investigation. It could potentially act as a kairomone, an allomone, or a synomone in interspecific communication. For example, 1-undecanol has been shown to inhibit the sexual attraction of male codling moths to the female sex pheromone.[3]

Experimental Protocols

Extraction of this compound from Plant Material

Several methods can be employed for the extraction of this compound from plant tissues, with the choice of method depending on the specific research question and the nature of the plant material.

3.1.1. Solvent Extraction

-

Principle: This is a widely used method that utilizes organic solvents to dissolve and extract the target compounds from the plant matrix.

-

Protocol:

-

Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is macerated or sonicated with a suitable solvent (e.g., hexane, dichloromethane, or a mixture thereof) for a defined period. For more exhaustive extraction, a Soxhlet apparatus can be used.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield the crude extract.

-

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Principle: This is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes.

-

Protocol:

-

Sample Preparation: A known weight of the plant material is placed in a sealed vial.

-

Extraction: The SPME fiber is exposed to the headspace of the vial, often with gentle heating and agitation to facilitate the release of volatiles.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Principle: The extracted sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification.

-

Protocol:

-

Injection: The sample extract (or the SPME fiber) is introduced into the heated GC inlet.

-

Separation: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) is used to separate the components of the mixture. A temperature program is typically employed to optimize the separation.

-

Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis.

-

Identification: The mass spectrum of the peak corresponding to this compound is compared with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte should also match that of an authentic standard.

-

Quantification: For quantitative analysis, an internal standard is added to the sample prior to extraction. A calibration curve is generated using standard solutions of this compound of known concentrations.

-

3.2.1. Derivatization

To improve the chromatographic properties and detection sensitivity of alcohols like this compound, derivatization may be employed. Silylation is a common derivatization technique for compounds containing active hydrogen atoms.

-

Principle: A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte.[4]

-

Protocol:

-

The dried extract is reconstituted in a small volume of an appropriate solvent.

-

The silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) is added to the sample.

-

The reaction mixture is heated (e.g., at 60-80°C) for a specific time to ensure complete derivatization.

-

The derivatized sample is then analyzed by GC-MS.

-

Signaling Pathways: A Hypothetical Framework

As no specific signaling pathways involving this compound have been identified, we present a hypothetical model based on the known roles of similar volatile organic compounds, such as 2-undecanol, in plant defense signaling.[2] This model is intended to provide a conceptual framework for future research.

The perception of this compound by a plant cell, potentially through a receptor, could trigger a cascade of downstream signaling events. This may involve the generation of second messengers like reactive oxygen species (ROS) and calcium ions (Ca²⁺), which in turn could activate protein kinase cascades. Ultimately, this could lead to the activation of transcription factors that regulate the expression of defense-related genes, resulting in the production of antimicrobial compounds, pathogenesis-related (PR) proteins, and the reinforcement of the cell wall.

Caption: Hypothetical signaling cascade for this compound in plant defense.

Experimental and Logical Workflows

To systematically investigate the natural occurrence and function of this compound, a structured workflow is essential.

Caption: A workflow for investigating this compound's role.

Conclusion and Future Directions

The natural occurrence of this compound in the plant kingdom is established, yet our understanding of its biological significance remains in its infancy. This guide highlights the critical need for further research to bridge the existing knowledge gaps. Future studies should prioritize the quantitative analysis of this compound in Angelica gigas, Cichorium endivia, and other plant species. Elucidating its role in plant defense, pollinator attraction, and as a potential insect semiochemical will be crucial. Furthermore, investigating its biosynthetic pathway and the signaling cascades it may trigger will provide a more complete picture of its function in chemical ecology. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately unraveling the enigmatic role of this compound in the natural world.

References

Physical properties of 6-Undecanol (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 6-Undecanol, specifically its boiling and melting points. The information is presented to support research and development activities where this long-chain alcohol may be utilized. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and provides visual representations of the experimental workflow and the physical state transitions of the compound.

Core Physical Properties of this compound

The boiling and melting points are critical physical constants that provide insights into the purity and physical state of this compound under varying temperature conditions.

| Physical Property | Value (°C) | Value (K) | Pressure |

| Boiling Point | 229.7 - 231 °C[1][2] | 502.85 - 504.15 K | 760 mmHg |

| Melting Point | 25 - 26 °C[1][2] | 298.15 - 299.15 K | Atmospheric |

Experimental Protocols

The determination of the boiling and melting points of this compound is achieved through standardized laboratory procedures. The following sections detail the methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of this compound, which exists as a waxy solid at room temperature, is determined using the capillary tube method. This technique involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle. This ensures uniform heating within the capillary tube.[3]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[5] For waxy solids like this compound, the sample can be gently melted and drawn into the capillary tube, then allowed to solidify.[4]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[6][7]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Boiling Point Determination (Distillation Method)

The boiling point of this compound is determined by distillation, a process that involves heating the liquid to its boiling point and then condensing the vapor.[8][9]

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled with this compound to about two-thirds of its capacity, and a few boiling chips are added to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Data Recording: The constant temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.[10][11]

-

Distillation Rate: The heating is controlled to maintain a steady distillation rate of approximately 1-2 drops per second.[9]

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound and the relationship between its physical state and temperature.

Caption: Workflow for determining the melting and boiling points of this compound.

Caption: Relationship between temperature and the physical state of this compound.

References

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. This compound [stenutz.eu]

- 3. Melting point - WaxPedia [waxpedia.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Biological Activity of 6-Undecanol: A Technical Guide for Researchers

Disclaimer: This technical guide summarizes the known biological activities of undecanols. It is important to note that research specifically on 6-undecanol is limited. Therefore, this document includes data and protocols from studies on other isomers, such as 1-undecanol and 2-undecanol, to provide a comprehensive overview of the potential activities of this class of molecules. The information on isomers should be considered for comparative and illustrative purposes, and further research is warranted to specifically elucidate the biological profile of this compound.

Introduction

This compound, a secondary fatty alcohol, is an organic compound with the chemical formula C11H24O.[1] While specific research on the biological activities of this compound is not extensive, the broader class of undecanols and other long-chain fatty alcohols has demonstrated a range of biological effects, most notably antimicrobial and pheromonal activities. This guide provides an in-depth overview of these activities, including available quantitative data, detailed experimental protocols, and proposed mechanisms of action to serve as a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H24O |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | Undecan-6-ol |

| Synonyms | Diamyl carbinol, Undecanol-6 |

| CAS Number | 23708-56-7 |

Antimicrobial Activity

Long-chain fatty alcohols, including undecanols, have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.[2][3]

Antibacterial Activity

Studies on undecanol isomers have demonstrated their efficacy against Gram-positive bacteria, such as Staphylococcus aureus.[2] The antibacterial activity of long-chain fatty alcohols is often dependent on the length of their aliphatic carbon chain.[2] For instance, 1-undecanol has been shown to possess both bactericidal and membrane-damaging activity against S. aureus.[2]

Table 1: Antibacterial Activity of 1-Undecanol against Staphylococcus aureus

| Method | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Broth Microdilution | 16 | 32 | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity

Primary aliphatic alcohols, including undecanol, have shown potent fungicidal activity against yeasts like Saccharomyces cerevisiae.[3] Undecanol was identified as one of the most effective fungicides among the tested C6 to C13 alcohols.[3] The antifungal action is thought to stem from the disruption of the cell membrane's integrity.[3]

Mechanism of Antimicrobial Action

The primary proposed mechanism of antimicrobial action for long-chain alcohols is the disruption of the microbial cell membrane.[3][4] Their amphipathic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability.[5] This disruption can cause the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.[6][7]

Figure 1: Proposed mechanism of undecanol's antibacterial action.

Pheromonal Activity

Certain long-chain alcohols, including undecanols, function as pheromones in various insect species, influencing behaviors such as mating and trail-following.[8]

Role as a Sex Pheromone Synergist

In some moth species, undecanols can act as synergists to sex pheromones, enhancing the attraction of males to pheromone traps. For example, 1-undecanol has been shown to increase the capture rates of male Oriental fruit moths (Grapholita molesta) when combined with the primary sex pheromone lure.[9]

Table 2: Effect of 1-Undecanol as a Synergist for Grapholita molesta Sex Pheromone Traps

| Treatment | Mean Male Moths Captured (± SE) | Reference |

| Pheromone alone | 15.3 ± 2.1 | [9] |

| Pheromone + 1-Undecanol (50 mg) | 28.7 ± 3.5 | [9] |

| Pheromone + 1-Undecanol (100 mg) | 47.3 ± 5.8 | [9] |

| Pheromone + 1-Undecanol (200 mg) | 35.0 ± 4.2 | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[2][4]

Materials:

-

Test compound (this compound)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted test compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

-

Figure 2: Workflow for MIC determination.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways that are directly modulated by this compound. The primary mechanism of action for its antimicrobial effects appears to be a direct physical disruption of the cell membrane rather than interaction with specific signaling cascades.[3] Research on the effects of other alcohols, such as ethanol, has shown modulation of various signaling pathways in eukaryotic cells, including those involving protein kinase A and G-protein coupled receptors, but it is not known if this compound has similar effects.[10]

Conclusion

While this compound itself has not been extensively studied, the available data on its isomers and other long-chain fatty alcohols suggest potential for significant biological activity, particularly as an antimicrobial agent and an insect pheromone. The primary mechanism of its antimicrobial action is likely the disruption of cell membrane integrity. Further research is necessary to fully characterize the biological profile of this compound, including its specific antimicrobial spectrum, efficacy, and potential roles in intercellular signaling. The protocols and data presented in this guide provide a foundation for future investigations into this promising compound.

References

- 1. This compound | C11H24O | CID 32045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modes of antifungal action of alkanols against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

6-Undecanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 6-Undecanol (CAS No. 23708-56-7), a secondary fatty alcohol. The following sections detail the physical and chemical properties, toxicological data, fire and explosion hazards, and recommended procedures for safe handling, storage, and emergency response. This document is intended for use by professionals in research and development environments.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that some reported values, such as flash point, may vary across different sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O | [1],[2] |

| Molecular Weight | 172.31 g/mol | [1],[2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | ChemicalBook |

| Melting Point | 24 to 26 °C | [3] |

| Boiling Point | 227 to 229 °C @ 760 mmHg | [3] |

| Flash Point | 94.00 °C (201.00 °F) (Tag Closed Cup, est.) | [3] |

| Vapor Pressure | 0.013 mmHg @ 25 °C (est.) | [3] |

| Water Solubility | 49.73 mg/L @ 25 °C (est.) | [3] |

| logP (Octanol/Water Partition Coefficient) | 3.508 - 4.249 (est.) | [4],[3] |

| Density | 0.831 g/cm³ | [5] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] Much of the available data is based on the general class of fatty alcohols or on isomers such as 1-Undecanol. It is generally considered to be an irritant to the skin, eyes, and respiratory tract.[6]

Table 2: Toxicological Data

| Endpoint | Result | Species | Method | Source(s) |

| Acute Oral Toxicity | Not determined for this compound. For 1-Undecanol: LD50 = 3 g/kg | Rat | OECD Guideline 401 (or similar) | [5] |

| Acute Dermal Toxicity | Not determined for this compound. For 1-Undecanol: LD50 > 5 g/kg | Rabbit | OECD Guideline 402 (or similar) | [5] |

| Acute Inhalation Toxicity | Not determined for this compound. For 1-Undecanol: LC50 > 700 mg/m³ (6 h) | Rat | OECD Guideline 403 (or similar) | [5] |

| Skin Corrosion/Irritation | Expected to be a skin irritant. | Not Specified | Not Specified | [6] |

| Serious Eye Damage/Irritation | Expected to cause eye irritation. | Not Specified | Not Specified | [6] |

| Respiratory or Skin Sensitization | No data available. | Not Specified | Not Specified | |

| Germ Cell Mutagenicity | No data available. | Not Specified | Not Specified | |

| Carcinogenicity | No data available. | Not Specified | Not Specified | |

| Reproductive Toxicity | No data available. | Not Specified | Not Specified | |

| STOT-Single Exposure | May cause respiratory irritation. | Not Specified | Not Specified | [6] |

| STOT-Repeated Exposure | No data available. | Not Specified | Not Specified | |

| Aspiration Hazard | No data available. | Not Specified | Not Specified |

Note on Signaling Pathways: As of the date of this document, no specific studies on the signaling pathways involved in the toxicological effects of this compound were identified in the public domain. The irritant effects are likely due to the surfactant properties of the alcohol disrupting cell membranes, a general mechanism for fatty alcohols.

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data presented are often not fully disclosed in safety data sheets. However, standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are typically employed.

Flash Point Determination

The flash point is commonly determined using either a closed-cup or open-cup apparatus.[7] Methods like the Pensky-Martens Closed Cup (ASTM D93) or Setaflash Closed-Cup (ASTM D3278) are standard.[8] These involve heating the substance at a controlled rate and introducing an ignition source at intervals to determine the lowest temperature at which the vapors ignite.[8]

Acute Toxicity Testing

The LD50 (median lethal dose) and LC50 (median lethal concentration) values are determined through acute toxicity studies. The OECD provides several guidelines for these tests to minimize the number of animals used while ensuring scientific validity. These include:

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity.[9]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is also designed to reduce animal usage and provides a point estimate of the LD50.[10]

These protocols involve administering the substance to animals (commonly rats or mice) at various dose levels and observing them for a set period for signs of toxicity and mortality.[9][10]

Fire and Explosion Hazards

This compound is a combustible liquid and is classified as a flammable solid by some sources.[1] Vapors may form explosive mixtures with air.

Table 3: Fire and Explosion Hazard Data

| Hazard | Data | Source(s) |

| GHS Classification | Flammable Solid, Category 2 (as per some sources) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H228: Flammable solid | [1] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. | [5] |

| Unsuitable Extinguishing Media | No information available. | [5] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [5] |

Handling and Storage

Handling

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 6.0.

-

Ensure adequate ventilation in the handling area.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong acids and oxidizing agents.[5]

Exposure Controls and Personal Protective Equipment

Engineering Controls

-

Use in a well-ventilated area. Local exhaust ventilation is recommended.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[5]

First-Aid Measures

Inhalation

-

Move the person to fresh air.

-

If breathing is difficult, give oxygen.

-

If not breathing, give artificial respiration.

-

Seek medical attention if symptoms persist.[5]

Skin Contact

-

Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[5]

-

Seek medical attention if skin irritation persists.[5]

Eye Contact

-

Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5]

-

Remove contact lenses, if present and easy to do. Continue rinsing.

-

Get medical attention.[5]

Ingestion

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Call a physician or poison control center immediately.

Accidental Release Measures

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with inert material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material in a suitable, closed container for disposal.

-

Prevent the spill from entering drains or waterways.

Ecotoxicological Information

This compound is expected to be toxic to aquatic life with long-lasting effects.[5] Specific ecotoxicity data for this compound is limited, but long-chain alcohols as a category are known to have aquatic toxicity.[11]

Visualizations

Laboratory Safety Workflow for Handling this compound

First-Aid Decision Process for this compound Exposure

References

- 1. This compound | C11H24O | CID 32045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 23708-56-7 [thegoodscentscompany.com]

- 4. This compound (CAS 23708-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. Undecanol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. icheme.org [icheme.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. chemview.epa.gov [chemview.epa.gov]

An In-depth Technical Guide to 6-Undecanol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Undecanol, a secondary fatty alcohol, has a history rooted in the foundational principles of organic synthesis. Initially known by its common name, diamyl carbinol, its discovery and synthesis are intrinsically linked to the development of organometallic chemistry, particularly the groundbreaking Grignard reaction. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparatory methods of this compound. It includes detailed experimental protocols, tabulated quantitative data for physical and spectroscopic properties, and visual representations of synthetic workflows to serve as a valuable resource for researchers in organic chemistry and drug development.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, dramatic event but rather emerged from the systematic exploration of alcohol synthesis in the early 20th century. The advent of the Grignard reaction, discovered by Victor Grignard in 1900, revolutionized organic chemistry by providing a robust method for forming carbon-carbon bonds. This reaction became the cornerstone for the synthesis of a vast array of organic compounds, including secondary alcohols like this compound.

Early reports often refer to this compound by its synonym, "diamyl carbinol," reflecting its structure as a carbinol (a carbon atom bonded to a hydroxyl group) substituted with two amyl (pentyl) groups. While the exact first synthesis is not definitively documented in readily available literature, it is highly probable that it was first prepared via the Grignard reaction, a testament to the immediate and widespread impact of this new synthetic tool. The general methodology would have involved the reaction of an amylmagnesium halide with an amyl aldehyde or a related ester.

Quantitative Data

Physical Properties

The physical characteristics of this compound are well-documented and essential for its handling and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | --INVALID-LINK-- |

| Molecular Weight | 172.31 g/mol | --INVALID-LINK-- |

| Melting Point | 24-26 °C | The Good Scents Company |

| Boiling Point | 227-229 °C at 760 mmHg | The Good Scents Company |

| Density | 0.829 g/cm³ | Stenutz |

| Refractive Index | 1.433 | Stenutz |

| Solubility in Water | 49.73 mg/L at 25 °C (estimated) | The Good Scents Company |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Peak Assignments | Source |

| ¹H NMR | δ (ppm): 0.89 (t, 6H), 1.29 (m, 12H), 1.43 (m, 4H), 3.57 (quintet, 1H) | --INVALID-LINK-- |

| ¹³C NMR | δ (ppm): 14.1, 22.6, 25.4, 31.9, 37.9, 72.0 | --INVALID-LINK-- |

| IR (Infrared) | ν (cm⁻¹): 3330 (O-H stretch), 2955, 2925, 2855 (C-H stretch), 1465 (C-H bend), 1110 (C-O stretch) | --INVALID-LINK-- |

| Mass Spec (MS) | m/z: 172 (M+), 154, 129, 101, 87, 73, 59, 45 | --INVALID-LINK-- |

Experimental Protocols

Historical Synthesis: The Grignard Reaction

The Grignard reaction remains a classic and versatile method for the synthesis of secondary alcohols. The following protocol is a representative procedure for the synthesis of this compound via this historical method.

Reaction: Pentylmagnesium bromide + Hexanal → this compound

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

1-Bromopentane

-

Anhydrous diethyl ether

-

Hexanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-neck flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the pentylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of hexanal in anhydrous diethyl ether dropwise from the dropping funnel. A precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation.

Modern Synthesis: Reduction of 6-Undecanone

A more contemporary and often higher-yielding method for the synthesis of this compound involves the reduction of the corresponding ketone, 6-undecanone.

Reaction: 6-Undecanone + Sodium borohydride → this compound

Materials:

-

6-Undecanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve 6-undecanone in a mixture of methanol and THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Remove the organic solvents under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer and wash the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Mandatory Visualizations

Caption: Grignard Synthesis of this compound.

Caption: Modern Synthesis via Reduction.

Caption: Generalized Insect Olfactory Signaling.

Biological Relevance and Signaling

While a specific signaling pathway for this compound is not extensively detailed in the literature, many long-chain alcohols, including various undecanol isomers, are known to function as semiochemicals, particularly as insect pheromones. These molecules play a crucial role in chemical communication, influencing behaviors such as mating, aggregation, and trail-following.

The generalized insect olfactory signaling pathway, as depicted in the diagram above, illustrates how a molecule like this compound could elicit a behavioral response. The process begins with the odorant molecule binding to an odorant receptor protein located on the dendrites of an olfactory receptor neuron in the insect's antenna. This binding event typically activates a G-protein-coupled cascade, leading to the production of second messengers. These second messengers, in turn, modulate the activity of ion channels, causing a depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral output. The presence of this compound in certain plant species, such as Angelica gigas and Cichorium endivia, suggests potential roles in plant-insect interactions or as a defense compound.[1]

Conclusion

This compound, from its likely initial synthesis via the Grignard reaction to its modern, efficient production through ketone reduction, provides a clear example of the evolution of synthetic organic chemistry. Its well-characterized physical and spectroscopic properties make it a useful model compound for research and a potential building block in the synthesis of more complex molecules. Furthermore, its role as a semiochemical in the natural world opens avenues for further investigation into its biological activity and potential applications in areas such as pest management and ecological studies. This guide serves as a foundational resource for professionals engaged in the study and application of this and related long-chain alcohols.

References

Commercial Suppliers and Technical Guide for High-Purity 6-Undecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity 6-Undecanol, alongside relevant technical data and experimental contexts for its application in research and development.

Introduction to this compound

This compound (CAS No. 23708-56-7) is a secondary fatty alcohol characterized by a hydroxyl group on the sixth carbon of an eleven-carbon chain. Its amphiphilic nature, with a polar hydroxyl head and a nonpolar aliphatic tail, makes it a subject of interest in various chemical and biological applications. In the pharmaceutical and life sciences sectors, high-purity this compound is utilized as a chemical intermediate in the synthesis of more complex molecules, a component in formulation studies for drug delivery, and as an analytical standard.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound in different purity grades. For research and drug development purposes, where the presence of impurities can significantly impact experimental outcomes, sourcing high-purity grades is critical. The purity is typically ascertained by gas chromatography (GC).

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number (Example) | Purity Specification | Analytical Method | Available Quantities |

| TCI America | U0040 | >98.0% | GC | 5g, 25g |

| Fisher Scientific | U00405G | ≥98.0% | GC | 5g |

| Santa Cruz Biotechnology, Inc. | sc-264258 | N/A | N/A | 25g, 100g |

| Alfa Chemistry | ACM23708567 | 95% | N/A | Inquire |

| ChemicalBook | CB5234907 | 98% | N/A | Inquire |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

Physicochemical and Analytical Data

A summary of key physicochemical properties and sources for analytical data is provided below. This information is crucial for experimental design and data interpretation.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 23708-56-7 | PubChem[1] |

| Molecular Formula | C₁₁H₂₄O | PubChem[1] |

| Molecular Weight | 172.31 g/mol | PubChem[1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | TCI America |

| Melting Point | 24-26 °C | The Good Scents Company[2] |

| Boiling Point | 227-229 °C | The Good Scents Company[2] |

| Purity (Typical) | >98.0% (GC) | TCI America[2] |

| ¹H NMR | Spectrum Available | ChemicalBook |

| GC-MS Data | Data Available | PubChem[1] |

Experimental Protocols

High-purity this compound can be utilized in various experimental contexts. Below are detailed methodologies for its synthesis (for custom synthesis or isotope labeling) and a representative protocol for its use in creating modified polymeric drug delivery systems.

Synthesis of this compound

This protocol is adapted from a known chemical synthesis route and is useful for researchers who may need to synthesize this compound with specific labels or in-house.[3]

Reaction: Reduction of Undecan-6-one

Materials:

-

Undecan-6-one (1 eq.)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄) (1.5 eq.)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) supplies (e.g., silica plates, 10% EtOAc in hexane as eluent)

Procedure:

-

Dissolve 15 g of undecan-6-one in 25 ml of methanol and 150 ml of THF in a suitable reaction flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 4.9 g of sodium borohydride to the cooled solution.

-

Remove the ice bath and stir the resulting solution at room temperature for 2 hours.

-

Monitor the reaction progress by TLC (10% EtOAc in hexane; Rf: 0.5).

-

Upon completion, quench the reaction by slowly adding 100 ml of saturated NH₄Cl solution.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Partition the resulting crude material between 150 ml of EtOAc and 150 ml of water.

-

Separate the organic layer, and extract the aqueous layer three times with 100 ml of EtOAc.

-

Combine all organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the solid this compound.

Application in Drug Delivery: Synthesis of a Fatty Alcohol-Modified Polymer

Long-chain fatty alcohols can be used to hydrophobically modify polymers for the creation of micelles or nanoparticles for drug delivery.[4] This protocol provides a general workflow for such a modification.

Objective: To conjugate this compound to a hydrophilic polymer (e.g., polyethylene glycol, PEG) to form an amphiphilic copolymer.

Materials:

-

High-purity this compound

-

Methoxy-PEG with a terminal reactive group (e.g., mPEG-COOH or mPEG-NHS)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

-

DMAP (4-Dimethylaminopyridine) or other catalyst

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-COOH and a slight molar excess of this compound in anhydrous DCM.

-

Add DMAP (catalytic amount) to the solution.

-

In a separate flask, dissolve DCC (slight molar excess relative to mPEG-COOH) in anhydrous DCM.

-

Slowly add the DCC solution to the mPEG/6-Undecanol solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by an appropriate method (e.g., TLC, NMR).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude product in a suitable solvent and purify by dialysis against deionized water for 48 hours to remove unreacted starting materials and small molecule impurities.

-